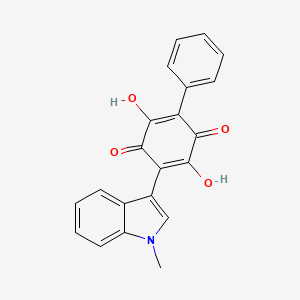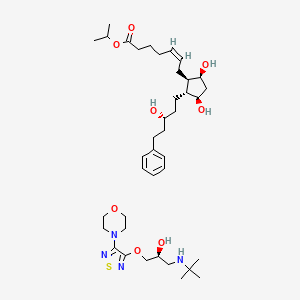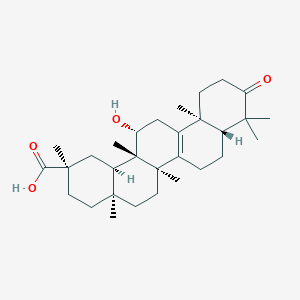![molecular formula C57H102O6 B1243930 [(2R)-3-hexadecanoyloxy-2-octadecanoyloxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1243930.png)
[(2R)-3-hexadecanoyloxy-2-octadecanoyloxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Vue d'ensemble
Description
[(2R)-3-hexadecanoyloxy-2-octadecanoyloxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is a triglyceride, a type of lipid molecule composed of one glycerol molecule esterified with three fatty acid chains. The specific fatty acids in this compound are palmitic acid (16:0), stearic acid (18:0), and arachidonic acid (20:4(5Z,8Z,11Z,14Z)). This compound is found in human blood and plays a crucial role in various biological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-3-hexadecanoyloxy-2-octadecanoyloxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate typically involves the esterification of glycerol with the respective fatty acids. The reaction is usually catalyzed by an acid or base. The process involves the following steps:
Activation of Fatty Acids: The fatty acids are converted into their corresponding acyl chlorides using reagents like thionyl chloride.
Esterification: The activated fatty acids are then reacted with glycerol in the presence of a catalyst such as sulfuric acid or sodium hydroxide to form the triglyceride.
Industrial Production Methods
Industrial production of triglycerides often involves enzymatic methods using lipases, which offer higher specificity and milder reaction conditions compared to chemical methods. The process includes:
Enzymatic Esterification: Lipases are used to catalyze the esterification of glycerol with the fatty acids.
Purification: The resulting triglyceride is purified using techniques like distillation or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
[(2R)-3-hexadecanoyloxy-2-octadecanoyloxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the arachidonic acid chain can undergo oxidation, leading to the formation of hydroperoxides and other oxidation products.
Hydrolysis: The ester bonds can be hydrolyzed by enzymes like lipases, resulting in the release of free fatty acids and glycerol.
Transesterification: The triglyceride can undergo transesterification reactions with alcohols to form fatty acid esters and glycerol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or ozone can be used under mild conditions.
Hydrolysis: Enzymatic hydrolysis using lipases or chemical hydrolysis using acids or bases.
Transesterification: Catalysts like sodium methoxide or lipases are commonly used.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids and glycerol.
Transesterification: Fatty acid esters and glycerol.
Applications De Recherche Scientifique
[(2R)-3-hexadecanoyloxy-2-octadecanoyloxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate has various applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and hydrolysis reactions.
Biology: Investigated for its role in cellular signaling and metabolism.
Medicine: Studied for its involvement in inflammatory processes and its potential as a biomarker for certain diseases.
Industry: Used in the production of biofuels and as an ingredient in cosmetics and food products.
Mécanisme D'action
The mechanism of action of [(2R)-3-hexadecanoyloxy-2-octadecanoyloxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate involves its hydrolysis by lipases to release free fatty acids and glycerol. The released arachidonic acid can be further metabolized to produce eicosanoids, which are signaling molecules involved in inflammation and other physiological processes. The molecular targets include enzymes like phospholipase A2 and cyclooxygenase, which are involved in the metabolism of arachidonic acid .
Comparaison Avec Des Composés Similaires
Similar Compounds
TG(160/181(9Z)/204(5Z,8Z,11Z,14Z)): Contains oleic acid instead of stearic acid.
TG(160/182(9Z,12Z)/204(5Z,8Z,11Z,14Z)): Contains linoleic acid instead of stearic acid.
TG(204(5Z,8Z,11Z,14Z)/204(5Z,8Z,11Z,14Z)/204(5Z,8Z,11Z,14Z)): Contains three arachidonic acid chains .
Uniqueness
[(2R)-3-hexadecanoyloxy-2-octadecanoyloxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is unique due to its specific combination of fatty acids, which influences its physical and chemical properties, as well as its biological functions. The presence of arachidonic acid makes it particularly important in the study of inflammatory processes and lipid signaling pathways .
Propriétés
Formule moléculaire |
C57H102O6 |
|---|---|
Poids moléculaire |
883.4 g/mol |
Nom IUPAC |
[(2R)-3-hexadecanoyloxy-2-octadecanoyloxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-27-28-30-32-35-38-41-44-47-50-56(59)62-53-54(52-61-55(58)49-46-43-40-37-34-31-24-21-18-15-12-9-6-3)63-57(60)51-48-45-42-39-36-33-29-26-23-20-17-14-11-8-5-2/h16,19,25,27,30,32,38,41,54H,4-15,17-18,20-24,26,28-29,31,33-37,39-40,42-53H2,1-3H3/b19-16-,27-25-,32-30-,41-38-/t54-/m1/s1 |
Clé InChI |
IBSUTTNKAUSOHR-RHFYBLIZSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCC)COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R)-2-(3,4-dichlorophenyl)-2-[2-[(2S)-2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl]ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B1243848.png)









![(3aR,5aS,9aR,9bR)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one](/img/structure/B1243869.png)
![sodium;2-[[(4R)-4-[(3R,7R,12S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B1243871.png)

